molecular formula C15H10BrNO2 B1683070 1-[(4-Bromophenyl)methyl]indole-2,3-dione CAS No. 79183-37-2

1-[(4-Bromophenyl)methyl]indole-2,3-dione

Cat. No. B1683070
CAS RN: 79183-37-2
M. Wt: 316.15 g/mol
InChI Key: DELLOEULSHGYCG-UHFFFAOYSA-N
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Description

“1-[(4-Bromophenyl)methyl]indole-2,3-dione” is a chemical compound with the molecular formula C15H10BrNO2 . It is also known by other names such as “1-(4-Bromobenzyl)indole-2,3-dione”, “N-4-Bromobenzylisatin”, and has the PubChem CID 3008304 .


Molecular Structure Analysis

The molecular structure of “1-[(4-Bromophenyl)methyl]indole-2,3-dione” consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI string for this compound is InChI=1S/C15H10BrNO2/c16-11-7-5-10 (6-8-11)9-17-13-4-2-1-3-12 (13)14 (18)15 (17)19/h1-8H,9H2 .


Physical And Chemical Properties Analysis

The molecular weight of “1-[(4-Bromophenyl)methyl]indole-2,3-dione” is 316.15 g/mol . It has a XLogP3 value of 2.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 37.4 Ų .

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • Molecular Structure and Isomers Identification: The compound's molecular structure and isomers, specifically focusing on the 3Z-conformer, were analyzed using NMR spectroscopy and X-ray single crystal diffraction. This research contributes to the understanding of the molecular interactions and stability of the compound's crystal form (Karalı, 2021).

Synthesis of Novel Derivatives

  • Kabachnik–Fields Synthesis of Phosphonate Derivatives: The synthesis of novel α-aminophosphonate derivatives coupled with indole-2,3-dione moiety was reported. These derivatives were synthesized through a one-pot Kabachnik-Fields reaction, showcasing the compound's utility in developing new organophosphorus compounds with potential biological activity (Nikalje et al., 2017).

Chemical Properties and Interactions

  • Crystallographic and Chemical Interactions Study: An analysis of the title compound's molecular interactions and chemical properties was conducted. The study provided insights into the compound's crystal packing, hydrogen bonds, and potential weak π–π stacking interactions (El-Hiti et al., 2018).

Applications in Biological Studies

  • Antimicrobial and Antifungal Activity Evaluation

    Research on the synthesis of new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, including a 1-(4-Bromophenyl) variant, revealed significant in vitro antifungal activities. This highlights the compound's potential use in developing novel fungicides (Cvetković et al., 2019).

  • Carbonic Anhydrase Inhibitors Synthesis

    A study synthesized novel 1H-indole-2,3-dione 3-thiosemicarbazones with selective inhibitory effects on human carbonic anhydrases, a key target in various therapeutic areas (Eraslan-Elma et al., 2022).

Other Applications

  • Synthesis of Precursors and Complexes

    The compound's derivatives were used in the preparation of indole-2,3-diones and complexes, demonstrating its versatility as a precursor in synthesizing various chemical entities with potential applications in different fields (Parrick et al., 1989).

  • Anticorrosion and Antibacterial Evaluation

    Indole-2,3-dione derivatives, including 1-[(4-Bromophenyl)methyl]indole-2,3-dione, were evaluated for their anticorrosion and antibacterial properties, indicating their potential application in materials science and microbiology (Miao, 2014).

properties

IUPAC Name

1-[(4-bromophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2/c16-11-7-5-10(6-8-11)9-17-13-4-2-1-3-12(13)14(18)15(17)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELLOEULSHGYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE BERIZZI - 2018 - scholar.archive.org
Muscarinic acetylcholine receptors (mAChRs) are family AG protein-coupled receptors (GPCRs). Five mAChR subtypes have been cloned; the M1, M3 and M5 mAChR subtypes …
Number of citations: 2 scholar.archive.org

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